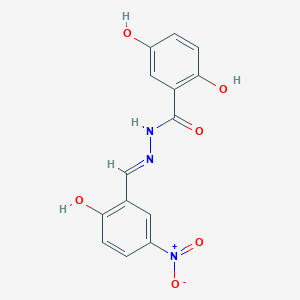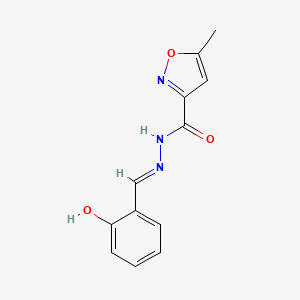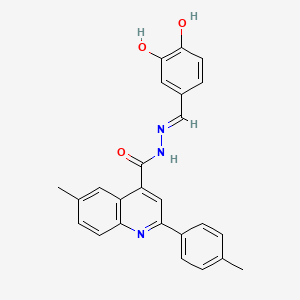
2,5-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide
Vue d'ensemble
Description
“2,5-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” is a chemical compound. It is a derivative of hydrazide and has a phenolic structure . It is related to 2,4-Dihydroxybenzoic acid hydrazide and 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde .
Synthesis Analysis
The synthesis of this compound involves the use of ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting reagents . It is also used in the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Molecular Structure Analysis
The molecular structure of “2,5-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” is complex and involves multiple functional groups. It includes hydroxy, nitro, benzylidene, and hydrazide groups .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the syntheses of zinc-selective spiropyran-based fluorescent and photoregenerable receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide” include its melting point, boiling point, density, molecular formula, and molecular weight .Mécanisme D'action
While the exact mechanism of action of this compound is not clear, it is known that similar compounds have been studied for their effects on bacterial virulence factors. For example, (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene) propane hydrazide has been studied as a quorum sensing inhibitor of Pseudomonas aeruginosa .
Orientations Futures
Propriétés
IUPAC Name |
2,5-dihydroxy-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6/c18-10-2-4-13(20)11(6-10)14(21)16-15-7-8-5-9(17(22)23)1-3-12(8)19/h1-7,18-20H,(H,16,21)/b15-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEJCXXKRRPALS-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=CC(=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=C(C=CC(=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydroxy-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3730012.png)
![2-{1-[(tetrahydro-2-furanylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3730021.png)
![5-(3,4-dimethoxyphenyl)-2-[(2,4-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3730040.png)
![5-(3,4-dimethoxyphenyl)-2-[(2,5-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3730046.png)
![5-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3730048.png)
![4-bromo-N'-[4-(phenylsulfonyl)benzoyl]benzohydrazide](/img/structure/B3730060.png)
![1-(ethylsulfonyl)-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B3730072.png)


![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-propoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B3730094.png)
![2-(3-chlorophenyl)-N'-[1-(2,5-dihydroxyphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B3730095.png)
![2-(1,3-benzodioxol-5-yl)-N'-[1-(2,5-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B3730102.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B3730106.png)
![2-(4-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B3730112.png)